molecular formula C10H12BrFO2 B4921822 1-[2-(2-bromoethoxy)ethoxy]-4-fluorobenzene

1-[2-(2-bromoethoxy)ethoxy]-4-fluorobenzene

Cat. No.: B4921822
M. Wt: 263.10 g/mol
InChI Key: YCWLPYJBFBIMER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(2-bromoethoxy)ethoxy]-4-fluorobenzene is an organic compound primarily used as a building block in organic synthesis. It features a bromoethoxy ethoxy chain attached to a fluorobenzene ring, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-bromoethoxy)ethoxy]-4-fluorobenzene typically involves the reaction of 4-fluorophenol with 2-(2-bromoethoxy)ethanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-fluorophenol attacks the bromine atom of 2-(2-bromoethoxy)ethanol, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-bromoethoxy)ethoxy]-4-fluorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom serves as a good leaving group, making the compound suitable for nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other strong bases.

    Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzene derivatives .

Scientific Research Applications

1-[2-(2-bromoethoxy)ethoxy]-4-fluorobenzene finds applications in several scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules and pharmaceuticals.

    Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: The compound is used in the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[2-(2-bromoethoxy)ethoxy]-4-fluorobenzene primarily involves its reactivity as a nucleophile or electrophile in various chemical reactions. The bromoethoxy ethoxy chain provides a reactive site for nucleophilic substitution, while the fluorobenzene ring can participate in electrophilic aromatic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-(2-methoxyethoxy)ethane: This compound has a similar structure but with a methoxy group instead of a fluorobenzene ring.

    2-(2-Bromoethoxy)ethanol: This compound is a precursor in the synthesis of 1-[2-(2-bromoethoxy)ethoxy]-4-fluorobenzene.

Uniqueness

This compound is unique due to its combination of a bromoethoxy ethoxy chain and a fluorobenzene ring. This structure provides distinct reactivity and versatility in organic synthesis, making it a valuable intermediate in various chemical processes.

Properties

IUPAC Name

1-[2-(2-bromoethoxy)ethoxy]-4-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrFO2/c11-5-6-13-7-8-14-10-3-1-9(12)2-4-10/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWLPYJBFBIMER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCOCCBr)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.